1-{[(3-Nitrophenyl)methyl]amino}propan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(3-nitrophenyl)methylamino]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-8(13)6-11-7-9-3-2-4-10(5-9)12(14)15/h2-5,8,11,13H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDVLXCTMQQSPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC(=CC=C1)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(3-Nitrophenyl)methyl]amino}propan-2-ol typically involves the reaction of 3-nitrobenzylamine with an appropriate epoxide, such as propylene oxide. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
1-{[(3-Nitrophenyl)methyl]amino}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
1-{[(3-Nitrophenyl)methyl]amino}propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[(3-Nitrophenyl)methyl]amino}propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the amino and propanol groups can influence the compound’s solubility and reactivity. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Pharmacological Relevance
Propan-2-ol derivatives with aromatic and amino substitutions are prevalent in pharmaceuticals, particularly β-blockers and enzyme modulators. Below is a detailed comparison of structurally related compounds:
Physicochemical Properties
- Stability : The electron-withdrawing nitro group may enhance oxidative stability but could also make the compound susceptible to reduction under biological conditions .
- Melting Point : Nitro-substituted compounds generally exhibit higher melting points than their methoxy counterparts due to stronger intermolecular interactions .
Biological Activity
1-{[(3-Nitrophenyl)methyl]amino}propan-2-ol, also known as 1-(3-nitrophenyl)propan-2-ol, is an organic compound with notable biological activity. It features a nitro group attached to a phenyl ring, which is linked to a propanol chain. This structural configuration contributes to its potential applications in various fields, including medicinal chemistry and agrochemicals.
The molecular formula of this compound is C9H11NO3. The presence of the nitro group significantly influences the compound's reactivity and biological properties, making it a subject of interest in scientific research.
The biological activity of this compound is primarily attributed to the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates interact with cellular components, potentially leading to antimicrobial and anti-inflammatory effects. The specific molecular targets include various enzymes and receptors sensitive to nitroaromatic compounds .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for active derivatives range from 0.22 to 0.25 μg/mL, showcasing its potency .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. This activity positions it as a potential candidate for treating inflammatory diseases.
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of several derivatives of this compound. The results indicated that compounds with structural variations exhibited varying degrees of antibacterial activity. Notably, derivatives with electron-withdrawing groups showed enhanced potency compared to their counterparts .
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity |
|---|---|---|---|
| 1 | 0.25 | 0.5 | Bactericidal |
| 2 | 0.22 | 0.45 | Bactericidal |
| 3 | 0.30 | 0.60 | Bacteriostatic |
Cytotoxicity Studies
In addition to its antimicrobial properties, cytotoxicity studies have been performed on various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values were calculated using MTT assays, revealing that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutic agents .
| Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| HCT-116 | 15 | Cisplatin |
| MCF-7 | 20 | Doxorubicin |
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Reductive Amination | 3-Nitrobenzylamine, acetone, STAB | 78 | ≥95% |
| Nucleophilic Substitution | 3-Nitrobenzyl chloride, DMF, 70°C | 45 | 90% |
Basic: How is this compound characterized spectroscopically?
Methodological Answer:
- NMR : H NMR (CDCl3) shows signals for the nitrobenzyl aromatic protons (δ 7.5–8.2 ppm), methylene groups (δ 2.8–3.5 ppm), and hydroxyl proton (δ 1.8–2.1 ppm, broad). C NMR confirms the nitro group (C-NO2 at ~148 ppm) .
- HPLC : Use a C18 column (5 µm, 250 mm) with a mobile phase of acetonitrile/water (70:30) + 0.1% TFA; retention time ~12.3 min .
- Mass Spectrometry : ESI-MS ([M+H]+) at m/z 225.1 (calculated 225.23) .
Advanced: How can conflicting reaction yields from different methods be resolved?
Methodological Answer:
Contradictions often arise from uncontrolled variables (e.g., moisture, temperature gradients) or nitro group reduction side reactions. To address this:
Perform Design of Experiments (DoE) to isolate critical factors (e.g., solvent polarity, reductant stoichiometry) .
Monitor reaction progress via in-situ FTIR to track imine intermediate formation.
Compare purity using orthogonal methods (HPLC vs. LC-MS) to identify byproducts .
Advanced: What strategies prevent nitro group reduction during synthesis?
Methodological Answer:
The nitro group is prone to reduction under strong acidic/basic conditions. Mitigation strategies:
- Use mild reductants (STAB over NaBH4) at pH 6–7 .
- Introduce protecting groups (e.g., Boc on the amine) before reaction, removed post-synthesis .
- Optimize solvent polarity (e.g., THF > methanol) to reduce electron-deficient nitro group reactivity.
Advanced: How to assess environmental fate and ecological risks?
Methodological Answer:
Follow the INCHEMBIOL framework :
Physicochemical Properties : Measure logP (predicted 1.2) and hydrolysis half-life (pH 7, 25°C).
Biotic Transformation : Use soil microcosms to study microbial degradation (e.g., LC-MS/MS for metabolite identification).
Ecotoxicology : Conduct Daphnia magna acute toxicity assays (EC50) and algal growth inhibition tests.
Advanced: How to identify and quantify impurities?
Methodological Answer:
Common impurities include unreacted 3-nitrobenzylamine and dehydroxylated byproducts.
- HPLC-DAD/ELSD : Use a gradient method (10–90% acetonitrile in 20 min) with a Zorbax Eclipse Plus column .
- LC-MS/MS : Detect trace impurities (LOQ 0.1%) via MRM transitions (e.g., m/z 225 → 181 for the parent ion).
- NMR Spiking : Add authentic standards to confirm impurity structures .
Advanced: What techniques improve aqueous solubility for biological assays?
Methodological Answer:
- Salt Formation : Prepare hydrochloride salts (e.g., dissolve in HCl/ethanol, precipitate with diethyl ether) .
- Co-solvents : Use PEG-400 or cyclodextrin-based solutions (10–20% w/v) to enhance solubility without denaturing proteins.
- pH Adjustment : Solubilize in PBS (pH 4.5) where the amine group is protonated.
Advanced: How to resolve enantiomers if chirality is present?
Methodological Answer:
The compound has a chiral center at the propan-2-ol carbon.
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/ethanol (80:20) + 0.1% diethylamine; retention times differ by 1.2 min for enantiomers .
- Stereoselective Synthesis : Employ chiral catalysts (e.g., Ru-BINAP) in asymmetric hydrogenation .
Advanced: What factors influence compound stability?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C; nitro groups degrade under UV light (t1/2 < 24 hrs in sunlight) .
- Thermal Stability : TGA/DSC shows decomposition onset at 180°C. Avoid lyophilization above 40°C.
- pH Stability : Degrades rapidly in alkaline conditions (pH > 9); stabilize with citrate buffers (pH 5–6).
Advanced: How to design receptor-binding assays for biological activity studies?
Methodological Answer:
- Target Selection : Screen against GPCRs (e.g., β-adrenergic receptors) due to structural similarity to propanolamine derivatives .
- Radioligand Binding : Use H-labeled compound in competition assays with membrane fractions (Kd calculation via Scatchard plots).
- Functional Assays : Measure cAMP production in HEK293 cells transfected with target receptors .
Notes
- Method Validation : All protocols should include triplicate runs and negative controls.
- Ethical Compliance : Adhere to institutional guidelines for environmental and biological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
